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Compound of Interest

Compound Name:
1-Piperazineethanamine, N,N,4-

trimethyl-

Cat. No.: B089528 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

methoxybenzyl alcohol (CAS 105-13-5), a key intermediate in the synthesis of various

pharmaceuticals and a common fragrance and flavoring agent. This document is intended for

researchers, scientists, and professionals in drug development, offering a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

information presented herein is crucial for the structural elucidation, identification, and purity

assessment of this compound. Initial inquiries for CAS 104-19-8 led to the determination that

the intended compound of interest is 4-methoxybenzyl alcohol (CAS 105-13-5), for which

substantial spectroscopic data is available.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass

Spectrometry of 4-methoxybenzyl alcohol.

Table 1: ¹H NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.23 Doublet 2H
Ar-H (ortho to -

CH₂OH)

6.85 Doublet 2H Ar-H (ortho to -OCH₃)

4.52 Singlet 2H -CH₂OH

3.76 Singlet 3H -OCH₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCl₃[1]

Chemical Shift (δ) ppm Assignment

159.07 C-OCH₃ (aromatic)

133.23 C-CH₂OH (aromatic)

128.63 CH (aromatic, ortho to -CH₂OH)

113.89 CH (aromatic, ortho to -OCH₃)

64.73 -CH₂OH

55.26 -OCH₃

Table 3: Key IR Absorption Bands for 4-Methoxybenzyl Alcohol

Wavenumber (cm⁻¹) Functional Group

3600-3200 (broad) O-H stretch (alcohol)

3100-3000 C-H stretch (aromatic)

3000-2850 C-H stretch (aliphatic)

1610, 1510 C=C stretch (aromatic)

1245 C-O stretch (aryl ether)

1030 C-O stretch (primary alcohol)
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Table 4: Key Mass Spectrometry Data (Electron Ionization) for 4-Methoxybenzyl Alcohol[2]

m/z Interpretation

138 Molecular Ion [M]⁺

121 [M - OH]⁺

109 [M - CH₂OH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are representative and may be adapted based on the specific instrumentation and

experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: A sample of 4-methoxybenzyl alcohol (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16, depending on the concentration.

¹³C NMR Data Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

[3]

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting

spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS

signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 4-methoxybenzyl alcohol is placed on the surface of a

potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is carefully

placed on top to create a thin liquid film between the plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty salt plates is first recorded.

The sample is then placed in the spectrometer's sample compartment.

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 4-methoxybenzyl alcohol is prepared by dissolving a

small amount of the sample in a volatile organic solvent such as methanol or

dichloromethane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source is used.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to

250 °C at a rate of 10 °C/min.

Ionization Source: Electron Ionization (EI).

Ionization Energy: 70 eV.[2]

Mass Range: m/z 40-400.

Data Analysis: The mass spectrum corresponding to the chromatographic peak of 4-

methoxybenzyl alcohol is analyzed to identify the molecular ion and characteristic fragment

ions.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-methoxybenzyl alcohol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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